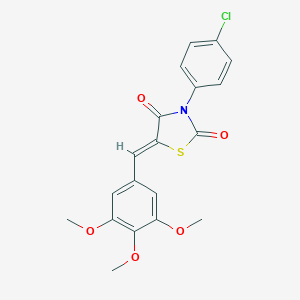
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTBT belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties and have been used in the treatment of type 2 diabetes. However, CTBT has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of various signaling pathways in the cells. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, which could be beneficial in various disease conditions. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. In addition, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which could protect the cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad range of potential therapeutic applications. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which could be useful in the treatment of various diseases. Another advantage of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its relatively low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which could limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione for different disease conditions.
Orientations Futures
There are several future directions for research on 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of novel formulations of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione that could improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in vivo, which could pave the way for its clinical development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-2-thioxo-4-thiazolidinone with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown promising results in inhibiting the growth and proliferation of cancer cells. In a study conducted on breast cancer cells, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione was found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown neuroprotective effects in preclinical studies, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C19H16ClNO5S |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO5S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(22)21(19(23)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- |
Clé InChI |
HBQVAWBYVASWPH-YBEGLDIGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301070.png)
![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301072.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)